molecular formula C11H12ClN3S B589138 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329808-44-7

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Cat. No.: B589138
CAS No.: 1329808-44-7
M. Wt: 261.797
InChI Key: JKDFFXCLXIRDAK-SQUIKQQTSA-N
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Description

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated analogue of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. This compound is primarily used in metabolic research, environmental studies, and clinical diagnostics. It is an antifungal drug used to treat fungal infections.

Scientific Research Applications

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo.

    Medicine: Applied in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Employed in environmental studies to monitor and analyze environmental samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of deuterium. The reaction typically occurs in tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps for purification and characterization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines, and substitution reactions may yield various substituted benzothiazoles.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with fungal cell membranes, disrupting their integrity and leading to cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole
  • 3-Chloro-1,2-benzothiazole
  • Piperazine derivatives

Uniqueness

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium allows for more precise tracking and analysis in various research applications.

Properties

IUPAC Name

5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFFXCLXIRDAK-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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